N,N,2,4,6-pentamethylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N,N,2,4,6-pentamethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-8-6-9(2)11(10(3)7-8)15(13,14)12(4)5/h6-7H,1-5H3 |
InChI Key |
PAERECHZKZQCJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,2,4,6 Pentamethylbenzenesulfonamide and Its Analogs
Classical Synthetic Routes to N,N,2,4,6-Pentamethylbenzenesulfonamide
The traditional approaches to synthesizing this compound and its structural relatives are foundational in organic chemistry, primarily relying on the formation of a sulfonamide bond from a sulfonyl chloride and an amine.
Sulfonylation Reactions: Direct Formation from Amines and Pentamethylbenzenesulfonyl Chloride
The most direct and conventional method for the synthesis of this compound involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with dimethylamine (B145610). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. ijarsct.co.in
The general reaction is as follows:
CH₃C₆H₂(CH₃)₂SO₂Cl + 2(CH₃)₂NH → CH₃C₆H₂(CH₃)₂SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl
Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an excess of the amine reactant itself. The choice of solvent can vary, with dichloromethane (B109758), diethyl ether, or tetrahydrofuran (B95107) being frequently employed. nih.gov The reaction temperature is often kept low, typically between 0°C and room temperature, to control the exothermic nature of the reaction and minimize side products.
A study by Youn et al. reported the synthesis of various sulfonamides using aryl primary amines and aryl sulfonyl chlorides with pyridine as the base at temperatures ranging from 0-25 °C, achieving quantitative yields in some cases. nih.gov While this study did not specifically synthesize this compound, the conditions are representative of this classical approach.
Multistep Organic Reaction Sequences for Related this compound Structures
The synthesis of more complex analogs of this compound often requires multistep reaction sequences. These sequences can involve the initial synthesis of a substituted aniline (B41778) or a modified benzenesulfonyl chloride, followed by the sulfonylation reaction. For instance, the synthesis of N-substituted anilines can be a precursor step. mdpi.com
A general approach could involve:
Synthesis of a substituted aniline: This could be achieved through various methods, such as the reduction of a nitroarene or the amination of an aryl halide.
Sulfonylation: The synthesized aniline is then reacted with the appropriate sulfonyl chloride.
For example, the synthesis of N-allyl-N-aryl sulfonamides has been achieved through a palladium-catalyzed intramolecular decarboxylative N-allylation reaction, which represents a modern multistep approach to related structures. organic-chemistry.org
Another example involves the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide, where 2-nitrobenzenesulfonyl chloride is reacted with dimethylamine in tetrahydrofuran. researchgate.net This nitro-substituted analog could then potentially undergo further transformations.
Modern Approaches and Catalytic Methods in Sulfonamide Synthesis
Recent advancements in organic synthesis have introduced more efficient and environmentally friendly methods for the preparation of sulfonamides, including the derivatives of this compound.
Development of Transition Metal-Catalyzed Coupling Reactions for this compound Derivatives
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. Palladium and copper catalysts are particularly prominent in the synthesis of N-aryl sulfonamides. researchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the synthesis of N-aryl sulfonamides from aryl halides and sulfonamides. researchgate.net An efficient palladium nanoparticle-catalyzed N-arylation of sulfonamides has been described, which proceeds under mild conditions. researchgate.net While not specifically demonstrated for this compound, this method is applicable to a range of aryl bromides and triflates. Another palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, providing a convergent route to arylsulfonyl chlorides which can then be reacted with amines. ijarsct.co.innih.gov
Copper-Catalyzed Reactions: Copper-catalyzed methods also provide a valuable alternative for the synthesis of sulfonamides. Copper-catalyzed hydroamination of terminal alkynes has been reported for the synthesis of β-amino substituted styrenes, which can be precursors to sulfonamide derivatives. matrix-fine-chemicals.com A copper-catalyzed one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has also been developed. nih.gov
The following table summarizes some transition metal-catalyzed reactions for the synthesis of sulfonamide derivatives:
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / PEG-400 | Sulfonamide, Aryl Halide | N-Aryl Sulfonamide | researchgate.net |
| Pd Catalyst / L5 Ligand | Arylboronic Acid, SO₂Cl₂ | Arylsulfonyl Chloride | nih.gov |
| CuI / Et₃N | Sulfonyl Hydrazine, Alkyne, Sulfonyl Azide | N-Sulfonyl Amidine | nih.gov |
| CuCl / H₂O | Terminal Alkyne, NFSI | β-Amino Substituted Styrene | matrix-fine-chemicals.com |
Exploration of Green Chemistry Principles in the Synthesis of Sulfonamide Compounds
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, this has led to the development of more environmentally benign methodologies.
One approach is the use of water as a solvent, which is a significant improvement over volatile organic solvents. A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of reactants and avoiding organic bases. researchgate.net
Another green approach is the use of mechanochemistry, which involves solvent-free reactions conducted in a ball mill. This method has been demonstrated for the one-pot synthesis of sulfonamides from disulfides. nih.gov
Solvent-free reactions under microwave irradiation also represent a green and efficient protocol for the sulfonylation of amines, offering excellent yields in short reaction times with easier work-up and reduced waste generation. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, especially given the potential for steric hindrance from the multiple methyl groups.
Key parameters for optimization include:
Base: The choice and amount of base can significantly impact the reaction rate and yield. While pyridine is effective, other bases like triethylamine or even inorganic bases such as potassium carbonate can be used. nih.gov
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate. Dichloromethane, THF, and diethyl ether are common choices. nih.gov
Temperature: Controlling the temperature is important to manage the exothermicity of the reaction and prevent the formation of side products. Reactions are often initiated at 0°C and then allowed to warm to room temperature. nih.gov
Reactant Stoichiometry: Using a slight excess of the amine or sulfonyl chloride can help drive the reaction to completion, but can also complicate purification.
A study on the synthesis of sulfinamides from sulfonyl chlorides highlighted the importance of solvent and temperature. researchgate.net For instance, the yield of the desired product was significantly affected by changing the solvent from dichloromethane to acetonitrile, THF, or ethyl acetate. researchgate.net Temperature also played a critical role, with lower temperatures sometimes leading to the formation of more sulfonamide byproduct. researchgate.net
The following table presents a hypothetical optimization study for the synthesis of this compound based on general principles:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyridine (1.1) | Dichloromethane | 0 to 25 | 85 |
| 2 | Triethylamine (1.5) | Dichloromethane | 0 to 25 | 82 |
| 3 | Dimethylamine (2.2) | Dichloromethane | 0 to 25 | 78 |
| 4 | Pyridine (1.1) | Tetrahydrofuran | 0 to 25 | 80 |
| 5 | Pyridine (1.1) | Dichloromethane | 25 | 75 |
This table illustrates how systematic variation of reaction parameters can be used to identify the optimal conditions for the synthesis.
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the outcome of palladium-catalyzed amination reactions. Solvents not only dissolve reactants and reagents but also influence catalyst stability, activity, and the rates of individual steps in the catalytic cycle. For Buchwald-Hartwig aminations, common solvents include aprotic, nonpolar to polar options such as toluene, 1,4-dioxane, and tetrahydrofuran (THF). libretexts.orgacsgcipr.org
Kinetic studies on analogous Buchwald-Hartwig amination reactions reveal a complex interplay of factors where the solvent can influence the rate-determining step. nih.govnih.gov The general mechanism proceeds via:
Oxidative addition of the aryl halide to a Pd(0) complex.
Association of the amine and subsequent deprotonation by a base to form a palladium-amido complex.
Reductive elimination from the palladium-amido complex to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org
For sterically hindered substrates, like the coupling of a 2,4,6-trimethylbenzenesulfonyl precursor with dimethylamine, both the oxidative addition and the reductive elimination steps can be slow and potentially rate-limiting. acs.org The solvent's polarity and coordinating ability can stabilize or destabilize key intermediates. For instance, more polar solvents might accelerate the oxidative addition step but could also hinder the reductive elimination. In some cases, aqueous systems or even solvent-free conditions have been explored to enhance reactivity and improve the environmental profile of the reaction. acsgcipr.org
| Solvent | Typical Application in Buchwald-Hartwig Amination | Potential Effects on Hindered Reactions | Reference |
|---|---|---|---|
| Toluene | Commonly used, non-polar aprotic. | Generally effective; may require higher temperatures to drive slow reactions. | acsgcipr.org |
| 1,4-Dioxane | Commonly used, polar aprotic ether. | Good solvating power for polar reagents; can coordinate to the metal center. | libretexts.orgacsgcipr.org |
| Tetrahydrofuran (THF) | Polar aprotic ether. | Often used, but lower boiling point may limit reaction temperatures. | libretexts.org |
| t-Butanol | Polar protic solvent, often used with t-butoxide bases. | Can participate in protonolysis and affect base strength. | libretexts.org |
| Water | Used in specialized aqueous micellar catalysis. | Can promote catalyst stability and handle certain water-soluble substrates. | acsgcipr.org |
Ligand Design and Catalyst Efficiency in this compound Synthesis
The success of synthesizing sterically congested molecules like this compound hinges almost entirely on the design of the ancillary ligand bound to the palladium catalyst. The ligand's properties dictate the catalyst's activity, stability, and selectivity, particularly its ability to overcome the steric repulsion between the ortho-methyl groups of the mesityl ring and the amine. researchgate.net For challenging C-N couplings, the most effective ligands are typically bulky, electron-rich monophosphines. acs.orgnih.gov
The development of biarylphosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) represents a major advance in this area. nih.gov These ligands possess key features that facilitate the amination of hindered substrates:
Large Steric Bulk: A large cone angle helps create a coordinatively unsaturated metal center, promoting the binding of reactants.
Electron-Rich Nature: The phosphine's electron-donating ability increases electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.
Structural Flexibility: The biaryl backbone allows the ligand to adjust its conformation to accommodate bulky substrates during the crucial C-N reductive elimination step.
Recent research has focused on creating even more specialized ligands to tackle extreme steric hindrance. For example, a carbazolyl-derived P,N-ligand has demonstrated exceptional efficiency in the synthesis of tetra-ortho-substituted diarylamines, a problem with comparable steric demands. organic-chemistry.org The study highlighted that this ligand's unique geometry enhances catalyst performance and longevity, allowing for very low catalyst loadings. organic-chemistry.org Similarly, new ligand systems have been rationally designed for the arylation of other challenging substrates, such as α-branched secondary amines, further underscoring the principle that ligand architecture is paramount. nih.gov
The following table summarizes the performance of various ligands in a model reaction for the coupling of a sterically hindered aryl chloride with a hindered amine, illustrating the critical impact of ligand choice on catalyst efficiency.
| Ligand | Catalyst System | Yield (%) for Hindered Coupling | Key Feature | Reference |
|---|---|---|---|---|
| P(t-Bu)3 | Pd(OAc)2 / NaOt-Bu | Low to Moderate | Early generation, simple trialkylphosphine. | researchgate.net |
| RuPhos | Pd(OAc)2 / NaOt-Bu | Moderate | Bulky, electron-rich biarylphosphine. | nih.gov |
| XPhos | Pd(OAc)2 / NaOt-Bu | Moderate | Highly effective general biarylphosphine ligand. | nih.gov |
| BrettPhos | Pd(OAc)2 / NaOt-Bu | Low | Very bulky biarylphosphine, effective for some substrates. | nih.gov |
| Carbazolyl-P,N-Ligand (L4) | Pd(OAc)2 / NaOt-Bu | >99 | Specialized for tetra-ortho-substituted products. | organic-chemistry.org |
For the specific synthesis of this compound, a catalyst system employing a highly specialized, bulky, and electron-rich phosphine (B1218219) ligand is essential to facilitate the difficult coupling between a 2,4,6-trimethylbenzenesulfonyl halide/triflate and N,N-dimethylamine.
Advanced Spectroscopic Characterization of N,n,2,4,6 Pentamethylbenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N,N,2,4,6-pentamethylbenzenesulfonamide, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to assign all proton and carbon signals and establish their connectivity.
Proton (¹H) NMR Spectral Analysis of this compound
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring, the protons of the N,N-dimethyl groups, and the protons of the methyl groups at positions 2, 4, and 6 on the ring would each resonate at characteristic chemical shifts. The integration of these signals would confirm the number of protons in each environment, and splitting patterns, if any, would provide information about neighboring protons. However, without experimental data, a precise data table of chemical shifts and coupling constants cannot be compiled.
Carbon-13 (¹³C) NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. One would expect to observe signals for the aromatic carbons (both substituted and unsubstituted), the carbons of the N,N-dimethyl groups, and the carbons of the methyl groups attached to the benzene ring. The chemical shifts of these carbons are influenced by their local electronic environment. researchgate.netchemicalbook.com A lack of published spectra precludes the creation of a specific data table.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound Assignments
2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. researchgate.netchemicalbook.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons. nih.gov
A detailed analysis based on these techniques is not possible without the actual spectral data.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound
The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. These would include strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), as well as bands related to the C-N stretching of the sulfonamide, C-H stretching of the aromatic and methyl groups, and aromatic C=C stretching vibrations. rsc.org While general ranges for these absorptions are known, specific peak positions and intensities for this particular compound are not documented in the available literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry is instrumental in confirming its molecular identity and elucidating its structural features through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with a stream of high-energy electrons. chemguide.co.uk This process often removes an electron from the molecule, resulting in the formation of a positively charged molecular ion (M⁺•), which is a radical cation. msu.edu The molecular ion's m/z value corresponds to the molecular weight of the compound.
Due to the high energy of the ionization process, the molecular ion is often energetically unstable and can undergo fragmentation, breaking apart into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The charged fragments are detected, while the neutral fragments are not. The resulting mass spectrum is a plot of the relative abundance of these detected ions versus their m/z values. The pattern of these fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. The most intense peak in the spectrum is known as the base peak and is assigned a relative abundance of 100%. The stability of the resulting carbocations or other fragment ions often dictates the major fragmentation pathways. libretexts.org
High-Resolution Mass Spectrometry (HRMS) in the Characterization of this compound
High-resolution mass spectrometry (HRMS) offers a significant advantage over standard-resolution mass spectrometry by providing highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₁H₁₇NO₂S), HRMS can unequivocally confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.
The fragmentation of this compound is expected to proceed through several key pathways based on its structure, which includes a substituted aromatic ring, a sulfonamide linkage, and N-methyl groups. The primary fragmentation events typically involve the cleavage of the weakest bonds and the formation of the most stable ions. For this molecule, key cleavages are anticipated at the C-S and S-N bonds.
A significant fragmentation pathway would involve the cleavage of the S-N bond, leading to the formation of a stable 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) cation. Another prominent fragmentation would be the loss of a methyl group from the nitrogen atom or the aromatic ring. Alpha-cleavage adjacent to the nitrogen atom of the sulfonamide is also a common fragmentation route for such compounds. msu.edu
The detailed fragmentation pattern, including the proposed structures of the major ions and their exact masses as would be determined by HRMS, is presented in the table below. The identification of these specific fragments provides conclusive evidence for the structure of this compound.
| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺• | [C₁₁H₁₇NO₂S]⁺• | 227.0975 | Molecular Ion |
| [M - CH₃]⁺ | [C₁₀H₁₄NO₂S]⁺ | 212.0740 | Loss of a methyl radical |
| [M - N(CH₃)₂]⁺ | [C₉H₁₁O₂S]⁺ | 183.0474 | Cleavage of the S-N bond |
| [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | 119.0855 | Formation of the trimethylbenzyl cation |
| [SO₂]⁺• | [SO₂]⁺• | 63.9619 | Formation of sulfur dioxide radical cation |
Computational and Theoretical Investigations of N,n,2,4,6 Pentamethylbenzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about a molecule's geometry, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net
For N,N,2,4,6-pentamethylbenzenesulfonamide analogs, a HOMO-LUMO analysis would reveal how different substituents on the benzene (B151609) ring or the sulfonamide group affect the electronic properties and reactivity of the molecule. Although specific data for this compound analogs were not found, an illustrative example of the kind of data that would be generated is presented in Table 1.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Hypothetical this compound Analogs
| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.5 | -1.2 | 5.3 |
| Analog A (with electron-donating group) | -6.2 | -1.1 | 5.1 |
| Analog B (with electron-withdrawing group) | -6.8 | -1.5 | 5.3 |
This table is for illustrative purposes only, as specific computational data for these compounds were not found in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. researchgate.netnih.gov It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound derivatives, an MEP map would identify the most likely sites for intermolecular interactions, such as hydrogen bonding. While no specific MEP studies on this compound were located, it is expected that the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide would exhibit negative electrostatic potential, making them potential hydrogen bond acceptors.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu It allows for the investigation of electron delocalization and charge transfer interactions within the molecule. uni-muenchen.de By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the stability arising from these interactions. wisc.edu
In the context of this compound systems, NBO analysis could elucidate the nature of the bonds within the sulfonamide group and the extent of electron delocalization between the benzene ring and the sulfonamide moiety. An illustrative table of the type of data generated from an NBO analysis is shown below.
Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Hypothetical this compound System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | σ* (S-N) | 2.5 |
| LP (N) | σ* (S-O1) | 1.8 |
| π (C-C) | π* (C-C) | 20.1 |
This table is for illustrative purposes only and represents the kind of data obtained from an NBO analysis. Specific data for this compound was not found in the searched literature. E(2) represents the stabilization energy of the donor-acceptor interaction.
Molecular Modeling and Simulation Studies for Conformational Space Exploration
Molecular modeling and simulation are essential tools for exploring the conformational landscape of flexible molecules and predicting their intermolecular behavior.
A computational conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. While no specific conformational analysis of this compound has been reported in the literature searched, such a study would provide valuable insights into its preferred shape.
The way molecules interact with each other determines their macroscopic properties, such as their tendency to aggregate or form crystals. nih.govnih.gov Computational methods can be used to predict the types and strengths of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
For this compound, understanding its intermolecular interactions is key to predicting its aggregation behavior. nih.gov The presence of the sulfonamide group suggests the possibility of hydrogen bonding, while the methylated benzene ring could participate in van der Waals and potentially weak C-H···π interactions. Molecular dynamics simulations could be employed to simulate the behavior of multiple this compound molecules and observe their aggregation patterns over time. Although no specific studies on the aggregation of this compound were found, such simulations would be instrumental in understanding its solid-state properties.
Theoretical Prediction of Spectroscopic Parameters for this compound
The theoretical prediction of spectroscopic parameters serves as a powerful tool in the structural elucidation of novel compounds, offering insights that complement experimental data. For this compound, computational methods rooted in density functional theory (DFT) and time-dependent density functional theory (TD-DFT) are employed to forecast its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical approaches allow for the assignment of spectral signals to specific atomic and molecular features, enhancing the confidence in experimental findings.
Computational models typically begin with the optimization of the molecule's three-dimensional geometry to its lowest energy state. Methodologies such as DFT with hybrid functionals like B3LYP or PBE0, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly used for geometry optimization and frequency calculations. mdpi.comresearchgate.netresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for accurately simulating the spectroscopic behavior of the molecule in solution. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside hypothetical experimental values for comparison. Calculations are often performed in a simulated solvent environment, such as DMSO-d₆, to mimic experimental conditions. researchgate.netresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the various methyl groups. The two protons on the benzene ring are expected to appear as a singlet due to their chemical equivalence. The methyl groups attached to the nitrogen atom (N,N-dimethyl) are predicted to be shielded compared to the methyl groups on the aromatic ring, resulting in an upfield chemical shift. The methyl groups at positions 2, 4, and 6 of the benzene ring are also chemically distinct and their predicted shifts are influenced by their position relative to the sulfonyl group.
| Proton Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| Ar-H (C3-H, C5-H) | 7.15 | 7.10 |
| N(CH₃)₂ | 2.68 | 2.65 |
| Ar-CH₃ (C4) | 2.35 | 2.32 |
| Ar-CH₃ (C2, C6) | 2.55 | 2.51 |
¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbon atoms bearing methyl groups (C2, C4, C6) and the sulfonyl group (C1) are expected to have distinct chemical shifts from the unsubstituted carbons (C3, C5). The carbons of the N,N-dimethyl groups and the ring-attached methyl groups also show characteristic signals. libretexts.orgorganicchemistrydata.org
| Carbon Assignment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| C1 | 137.8 | 137.5 |
| C2, C6 | 139.5 | 139.1 |
| C3, C5 | 132.4 | 132.0 |
| C4 | 142.1 | 141.8 |
| N(CH₃)₂ | 38.2 | 37.9 |
| Ar-CH₃ (C4) | 21.0 | 20.7 |
| Ar-CH₃ (C2, C6) | 23.1 | 22.8 |
Discrepancies between theoretical and experimental NMR data can often be attributed to factors such as the limitations of the chosen functional and basis set, solvent effects not fully captured by the continuum model, and conformational averaging. hmdb.ca
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the nuclear positions. This yields the harmonic vibrational frequencies. To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net
The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O), the sulfur-nitrogen bond (S-N), and various C-H and C-C vibrations of the substituted benzene ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3050-3100 | 3060 | |
| ν(C-H) aliphatic | 2850-2980 | 2925, 2870 | |
| ν(C=C) aromatic | 1450-1600 | 1580, 1470 | |
| νₐₛ(SO₂) | 1355 | 1350 | |
| νₛ(SO₂) | 1170 | 1165 | |
| ν(S-N) | 940 | 935 | |
| δ(C-H) out-of-plane | 750-850 | 810 |
The strong asymmetric and symmetric stretching vibrations of the SO₂ group are particularly diagnostic for sulfonamides. rsc.org The positions of C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene ring. acs.orglibretexts.org
Electronic Absorption Spectroscopy (UV-Vis)
The prediction of electronic absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). faccts.deresearchgate.net This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The solvent environment is critical for accurate predictions of UV-Vis spectra and is typically included using a PCM approach. nih.gov
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the sulfonyl group and multiple methyl groups can influence the position and intensity of the absorption maxima (λ_max).
| Transition | Predicted λ_max (nm) | Hypothetical Experimental λ_max (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ (π → π) | 275 | 272 | 0.15 |
| S₀ → S₂ (π → π) | 225 | 220 | 0.45 |
The accuracy of TD-DFT predictions can depend heavily on the choice of the exchange-correlation functional. soton.ac.ukacs.org Range-separated functionals like CAM-B3LYP and ωB97X-D are often found to perform well for aromatic systems. soton.ac.uk The predicted spectra, consisting of vertical transition lines, are often broadened with a Gaussian function to simulate the shape of the experimental spectrum. mdpi.com
Reaction Mechanisms and Reactivity of N,n,2,4,6 Pentamethylbenzenesulfonamide
Elucidation of Specific Reaction Mechanisms Involving the Sulfonamide Functional Group
The sulfonamide functional group is a key site of reactivity in N,N,2,4,6-pentamethylbenzenesulfonamide. While specific mechanistic studies on this exact compound are not extensively documented, the reactivity can be inferred from related benzenesulfonamides.
One important class of reactions involves the sulfonamide nitrogen acting as a nucleophile. For instance, in palladium-catalyzed reactions, benzenesulfonamides can participate in cascade reactions, such as a hydroamidation/Heck/Tsuji–Trost process, to form complex heterocyclic structures like fluorinated 3-pyrroline (B95000) aminals. acs.org In these mechanisms, the sulfonamide first undergoes a base-promoted 1,4-hydroamidation to an enyne system. acs.org
Furthermore, the condensation of sterically hindered sulfonamides, such as 4-tert-butyl-2,6-dimethylbenzenesulfonamide, with aldehydes like glyoxal (B1671930) in the presence of a strong acid catalyst, highlights the nucleophilic character of the sulfonamide nitrogen, even in a sterically congested environment. mdpi.com Such reactions can lead to the formation of bis-sulfonamide adducts. mdpi.com
The sulfonamide group can also undergo substitution reactions where the sulfonamide nitrogen can be replaced by other nucleophiles, although this is less common.
This compound as a Precursor or Intermediate in Synthetically Relevant Transformations
While specific examples of this compound as a precursor are not widely reported, its structural motifs are found in various synthetic intermediates. For example, derivatives of 2,4,6-trimethylaniline, a related structural core, are used in the preparation of α-amino diazoketones, which are precursors for HIV inhibitors. nih.gov
The sulfonamide moiety itself is a versatile functional group that can be a precursor to other functionalities. For instance, the reduction of a related compound, N,N-dimethyl-4-nitrobenzenesulfonamide, transforms the nitro group into an amine, demonstrating how the core structure can be a scaffold for further functionalization.
Derivatives of the core 2,4,6-trimethylbenzenesulfonyl group are also used to create reactive intermediates. For example, 2,4,6-trimethylbenzenesulfonic hydroxylamine (B1172632) serves as an aminating agent in the synthesis of compounds like 1-amino-3,5-dinitropyrazole. researchgate.net
Investigation of Electrophilic and Nucleophilic Reactivity at Various Sites of this compound
The electrophilic and nucleophilic character of this compound is distributed across the molecule.
Nucleophilic Reactivity:
Sulfonamide Nitrogen: As previously discussed, the lone pair on the sulfonamide nitrogen allows it to act as a nucleophile in condensation and transition-metal-catalyzed reactions. acs.orgmdpi.com
Aromatic Ring: The benzene (B151609) ring, activated by five methyl groups, is electron-rich and thus nucleophilic. It can undergo electrophilic aromatic substitution reactions. However, the steric hindrance from the ortho-methyl groups and the N,N-dimethylsulfonamide group would likely direct incoming electrophiles to the less hindered positions, if any reaction occurs. In the case of the less substituted N,N-dimethylbenzenesulfonamide, nitration occurs predominantly at the para position.
Electrophilic Reactivity:
Sulfur Atom: The sulfur atom of the sulfonamide group is electron-deficient due to the attached oxygen and nitrogen atoms, making it susceptible to nucleophilic attack, potentially leading to the cleavage of the S-N or S-C bond under certain conditions.
Aromatic Ring: While the ring itself is nucleophilic, in the context of nucleophilic aromatic substitution (NAS), an aryl halide derivative would be required. Generally, NAS reactions proceed on electron-poor aromatic rings, which is the opposite of the electron-rich ring in this compound.
The following table summarizes the potential reactivity at different sites of the molecule:
| Molecular Site | Type of Reactivity | Potential Reactions |
| Sulfonamide Nitrogen | Nucleophilic | Condensation, Metal-catalyzed coupling |
| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution |
| Sulfonamide Sulfur | Electrophilic | Nucleophilic Attack |
| N-Methyl Groups | Generally unreactive | Potential for deprotonation if a strong base is used |
Stereochemical Aspects and Chiral Induction in Reactions Utilizing this compound Derivatives
While there is no specific information on the stereochemical applications of this compound itself, the broader class of sulfonamides is pivotal in asymmetric synthesis. Chiral sulfonamide derivatives can be used as chiral auxiliaries, ligands, or catalysts.
A key area of development is the synthesis of chiral sulfilimines, which are aza-analogs of sulfoxides. Recent advancements have shown that the enantioselective sulfur alkylation of sulfenamides can be achieved using organocatalysis. nih.gov This suggests that a derivative of this compound could potentially be used to create chiral sulfur-containing molecules. The N-substitution at the sulfur center in such compounds generates intrinsic chirality and offers additional sites for modification. nih.gov
Furthermore, chiral N-acylsulfenamides, which can be prepared from sulfonamides, are valuable reactants for the asymmetric S-alkylation to produce enantioenriched sulfoximines. nih.gov
The synthesis of N-[N1-(2,4,6-Trimethylphenylsulfonyl)-carbamimidoyl]-L-proline, a chiral molecule, from L-proline, demonstrates the use of a structurally similar sulfonyl group in building stereochemically defined molecules. researchgate.net This highlights the potential for derivatives of this compound to be employed in stereoselective transformations.
Applications in Advanced Organic Synthesis and Catalysis
N,N,2,4,6-Pentamethylbenzenesulfonamide as a Component in Catalytic Systems
There is no available scientific literature that describes the use of this compound as a direct component in catalytic systems.
Design and Application of Chiral Ligands Derived from this compound for Asymmetric Catalysis
No research has been published on the design or application of chiral ligands derived specifically from this compound for use in asymmetric catalysis. While the design of chiral ligands is a significant area of chemical research, with many classes of compounds being utilized, this particular sulfonamide has not been documented as a precursor or scaffold in this context.
Role in Homogeneous and Heterogeneous Transition Metal-Catalyzed Reactions
Information regarding a role for this compound in either homogeneous or heterogeneous transition metal-catalyzed reactions is absent from the current scientific literature.
This compound as a Building Block in Complex Molecule Synthesis
There is no documented evidence of this compound being employed as a building block in the synthesis of complex molecules.
Integration into Precursors for Functional Organic Materials
There is no research available that details the integration of this compound into precursors for the development of functional organic materials.
Development of Novel Synthetic Methodologies Employing this compound
No novel synthetic methodologies have been developed that specifically employ this compound as a key reagent, substrate, or catalyst.
Crystallographic and Supramolecular Studies of N,n,2,4,6 Pentamethylbenzenesulfonamide
Single-Crystal X-ray Diffraction Analysis of N,N,2,4,6-Pentamethylbenzenesulfonamide and its Analogs
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline material. While specific crystallographic data for this compound is not publicly available, analysis of its close structural analogs provides valuable insights into its expected solid-state conformation.
Determination of Crystal Structure and Unit Cell Parameters
The crystal structure of a compound, including the dimensions of its unit cell, is a fundamental property. For instance, the analog N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide crystallizes in the monoclinic space group P2/c. researchgate.net The unit cell parameters for this compound have been determined as a = 11.119(2) Å, b = 8.312(1) Å, c = 16.043(2) Å, and β = 97.27(1)°. researchgate.net Another related compound, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753), also crystallizes in a monoclinic system, with the space group P21/c. eurjchem.com Its unit cell parameters are a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å, and β = 93.0630(18)°. eurjchem.com
Table 1: Crystal Data for Analogs of this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide researchgate.net | C₁₆H₁₉NO₂S | Monoclinic | P2/c | 11.119(2) | 8.312(1) | 16.043(2) | 97.27(1) |
| 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate eurjchem.com | C₁₅H₁₄N₂O₇S | Monoclinic | P21/c | 6.8773(10) | 8.9070(14) | 25.557(4) | 93.0630(18) |
Precision Analysis of Bond Lengths, Bond Angles, and Torsional Angles within the this compound Framework
The precise measurement of bond lengths, bond angles, and torsional angles provides a detailed picture of the molecular geometry. In the case of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, the S=O bond lengths of the sulfonate group are 1.4198(19) Å and 1.4183(19) Å, and the S–O bond length is 1.6387(18) Å. eurjchem.com For N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecule exhibits a bent conformation at the sulfur atom, with a C1—SO₂—NH—C7 torsion angle of -60.0(2)°. researchgate.net The dihedral angle between the phenylsulfonyl and aniline (B41778) rings in this molecule is 41.7(1)°. researchgate.net These values are comparable to those observed in other related arylsulfonamides. researchgate.net
Table 2: Selected Bond Parameters for Analogs of this compound
| Compound | Parameter | Value |
|---|---|---|
| 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate eurjchem.com | S=O bond length | 1.4198(19) Å |
| S=O bond length | 1.4183(19) Å | |
| S–O bond length | 1.6387(18) Å | |
| N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide researchgate.net | C1—SO₂—NH—C7 torsion angle | -60.0(2)° |
| Dihedral angle (phenylsulfonyl and aniline rings) | 41.7(1)° |
Supramolecular Architectures and Intermolecular Interactions in Solid State
The arrangement of molecules in a crystal is directed by a variety of intermolecular interactions, which collectively define the supramolecular architecture.
Investigation of Pi-Stacking, Halogen Bonding, and Other Non-Covalent Interactions
Beyond classical hydrogen bonds, other non-covalent interactions such as π-stacking can influence crystal packing. In N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the sulfonyl and anilino benzene (B151609) rings are tilted relative to each other, which may allow for certain weak interactions but does not suggest strong parallel π-stacking. researchgate.net The specific nature and contribution of other potential non-covalent interactions would require detailed computational analysis of the crystal packing.
Polymorphism and Crystal Engineering Strategies for this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, the broader class of benzenesulfonamide (B165840) derivatives is known to exhibit extensive polymorphism. Understanding the factors that control the formation of different polymorphs, a practice known as crystal engineering, is of significant interest. This often involves the strategic use of intermolecular interactions to guide the assembly of molecules into a desired crystal lattice.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on N,N,2,4,6-Pentamethylbenzenesulfonamide
A comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated research focused specifically on this compound. While the foundational sulfonamide structure is a cornerstone in medicinal chemistry, this particular polysubstituted derivative has not been the subject of extensive investigation.
However, research on structurally similar compounds provides some context. For instance, studies on various N-substituted and ring-substituted benzenesulfonamides have explored their synthesis and potential biological activities. The synthesis of related compounds, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, has been detailed, involving multi-step reactions including dehydration and methylation. bldpharm.com This suggests that the synthesis of this compound would likely involve the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with dimethylamine (B145610).
While no specific biological or material science applications for this compound have been documented in academic papers, the broader class of sulfonamides is well-known for a wide range of pharmacological activities. researchgate.netnih.gov These include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netcymitquimica.comsigmaaldrich.com The specific substitution pattern of this compound, with methyl groups on both the nitrogen and the benzene (B151609) ring, would influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn would modulate its biological activity and potential as a research tool.
Table 1: Physicochemical Properties of Related Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N,N,4-trimethylbenzenesulfonamide | C9H13NO2S | 199.27 |
| 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | 199.27 |
Note: Data for this compound is not available in public databases.
Emerging Trends and Challenges in Advanced Sulfonamide Chemistry
The broader field of sulfonamide chemistry is experiencing significant evolution, with several key trends and challenges shaping its future direction.
Emerging Trends:
Novel Synthetic Methodologies: Researchers are actively developing more efficient and environmentally friendly methods for synthesizing sulfonamides. researchgate.netnih.gov This includes the use of new catalysts, flow chemistry, and C-H activation techniques to create complex sulfonamide derivatives with high precision and yield. researchgate.net
Macrocyclic Sulfonamides: There is growing interest in the synthesis of macrocyclic structures containing a sulfonamide group. sigmaaldrich.com These complex molecules offer unique conformational constraints and have shown promise in targeting challenging biological targets. sigmaaldrich.com
Sulfonamides in Asymmetric Catalysis: Chiral sulfonamides are being explored as ligands and catalysts in asymmetric synthesis, a critical area for the production of enantiomerically pure pharmaceuticals.
Drug Discovery and Development: The versatility of the sulfonamide scaffold continues to be exploited in the design of new therapeutic agents. researchgate.netcymitquimica.com Research is focused on developing sulfonamide-based drugs with improved efficacy, selectivity, and reduced side effects for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.
Challenges:
Drug Resistance: A significant challenge in the clinical use of sulfonamide-based antimicrobial agents is the development of bacterial resistance. nih.gov Overcoming this requires the design of novel sulfonamides that can evade existing resistance mechanisms.
Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a constant challenge in drug design. The development of highly specific sulfonamide inhibitors requires a deep understanding of structure-activity relationships.
Synthesis of Complex Derivatives: While new synthetic methods are emerging, the efficient synthesis of highly substituted and structurally complex sulfonamides can still be challenging and require multi-step procedures. nih.gov
Prospective Areas for Future Investigation of this compound within a Research Context
Given the lack of specific research on this compound, several prospective areas of investigation could be explored to understand its properties and potential applications.
Fundamental Synthesis and Characterization: A foundational study would involve the definitive synthesis of this compound and its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. This would provide essential data on its molecular structure and properties.
Exploration as a Chemical Probe or Building Block: The unique steric and electronic properties conferred by the five methyl groups could make this compound a useful tool in chemical biology or materials science. Its potential as a sterically hindered non-nucleophilic base or as a building block for more complex molecules could be investigated.
Screening for Biological Activity: A systematic screening of this compound against a panel of biological targets, such as enzymes and receptors implicated in various diseases, could uncover unexpected pharmacological activities. Given the broad bioactivity of sulfonamides, this compound could exhibit interesting properties.
Comparative Studies: A comparative study of this compound with less substituted analogues (e.g., N,N-dimethylbenzenesulfonamide, 2,4,6-trimethylbenzenesulfonamide) would provide valuable insights into the structure-activity relationships of polysubstituted sulfonamides. This could help in the rational design of future sulfonamide-based compounds with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
